molecular formula C17H25ClN2O2 B12982593 tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride

Cat. No.: B12982593
M. Wt: 324.8 g/mol
InChI Key: TYXDLCLCOFHNBH-UHFFFAOYSA-N
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Description

Structural Significance of Spiro[3.3]heptane Scaffolds in Organic Chemistry

The spiro[3.3]heptane scaffold, characterized by two fused three-membered rings sharing a central spiro carbon atom, has emerged as a privileged structure in drug discovery and materials science due to its unique three-dimensional geometry. Unlike planar aromatic systems such as benzene, spiro[3.3]heptanes introduce non-coplanar exit vectors, enabling precise control over substituent orientation while maintaining molecular rigidity. This rigidity reduces conformational entropy, potentially improving target binding affinity and metabolic stability in pharmaceutical applications.

The synthesis of spiro[3.3]heptane derivatives historically faced challenges due to the strain inherent in small-ring systems. Early approaches relied on [2+2] cycloadditions between dichloroketene and olefins, though these methods suffered from low yields (20–40%) and required extensive chromatographic purification. Modern strategies employ double substitution reactions between di-electrophiles and di-nucleophiles, achieving improved yields (60–75%) while minimizing purification needs. These advances have facilitated the incorporation of diverse functional groups, including the nitrogen atoms critical for forming diazaspiro systems like the 1,6-diazaspiro[3.3]heptane core.

Table 1: Comparative Analysis of Spiro[3.3]heptane Synthesis Methods

Method Yield Range Key Advantages Limitations
[2+2] Cycloaddition 20–40% Direct ring formation Low yields, purification challenges
Double Substitution 60–75% High functional group tolerance Requires pre-functionalized substrates
Gold-Catalyzed Cyclization 45–65% Stereochemical control Catalyst cost and sensitivity

The incorporation of nitrogen atoms into the spiro[3.3]heptane framework, as seen in 1,6-diazaspiro[3.3]heptane derivatives, introduces hydrogen-bonding capabilities and modulates electronic properties. This modification expands the scaffold’s utility in coordination chemistry and enzyme inhibition studies, where the nitrogen lone pairs can participate in key interactions.

Role of Benzyl and tert-Butyl Carboxylate Substituents in Molecular Design

The benzyl and tert-butyl carboxylate groups in this compound serve distinct yet complementary roles in molecular design. The benzyl substituent, attached to one nitrogen atom, provides aromatic character that can influence π-π stacking interactions with biological targets or materials surfaces. This group also introduces steric bulk, potentially shielding reactive centers from undesired chemical transformations during synthetic sequences.

The tert-butyl carboxylate moiety, a widely employed protecting group in organic synthesis, serves multiple functions:

  • Steric Protection : The bulky tert-butyl group shields the ester carbonyl from nucleophilic attack, enhancing stability during storage and reaction conditions.
  • Lipophilicity Modulation : As demonstrated in prodrug studies, tert-butyl esters increase calculated logP values (cLogP ≈ 1.2), improving membrane permeability compared to free carboxylic acids.
  • Synthetic Handle : The Boc (tert-butoxycarbonyl) group enables selective deprotection under mild acidic conditions, facilitating subsequent functionalization.

Table 2: Impact of tert-Butyl Esters on Physicochemical Properties

Property tert-Butyl Ester Derivative Free Carboxylic Acid
cLogP 1.19 -0.05
Aqueous Solubility Low High
Thermal Stability >150°C <100°C

The hydrochloride salt form of the compound enhances crystallinity and solubility in polar solvents, critical for characterization techniques such as X-ray diffraction and NMR spectroscopy. This salt formation also mimics physiological conditions, making the compound more relevant for biological studies compared to free base forms.

Properties

Molecular Formula

C17H25ClN2O2

Molecular Weight

324.8 g/mol

IUPAC Name

tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate;hydrochloride

InChI

InChI=1S/C17H24N2O2.ClH/c1-16(2,3)21-15(20)18-12-17(13-18)9-10-19(17)11-14-7-5-4-6-8-14;/h4-8H,9-13H2,1-3H3;1H

InChI Key

TYXDLCLCOFHNBH-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N1CC2(C1)CCN2CC3=CC=CC=C3.Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride typically involves multiple steps. One common method includes the reaction of tert-butyl 1,6-diazaspiro[3.3]heptane-6-carboxylate with benzyl chloride in the presence of a base such as sodium hydride or potassium carbonate. The reaction is usually carried out in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) at elevated temperatures .

Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated reactors and continuous flow systems to ensure consistent quality and efficiency .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Scientific Research Applications

Chemistry: In chemistry, tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride is used as a building block for the synthesis of more complex molecules. Its unique spirocyclic structure makes it valuable for studying ring strain and reactivity .

Biology: In biological research, this compound is used to study enzyme interactions and protein binding. Its structure allows it to act as a ligand in various biochemical assays .

Medicine: In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It is studied for its effects on neurological pathways and potential use in treating neurological disorders .

Industry: In the industrial sector, this compound is used in the development of new materials and as a precursor for the synthesis of specialty chemicals .

Mechanism of Action

The mechanism of action of tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride involves its interaction with specific molecular targets. It can bind to enzymes and proteins, altering their activity and function. The spirocyclic structure allows it to fit into unique binding sites, making it a valuable tool for studying molecular interactions .

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Group Variations

The following table highlights key structural differences between tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride and related compounds:

Compound Name Substituents Molecular Formula Molecular Weight (g/mol) Key Functional Features
This compound 1-Benzyl, 6-tert-butyl carbamate, HCl salt C₁₈H₂₆ClN₂O₂ 346.87 Enhanced lipophilicity (benzyl), salt stability
tert-Butyl (R)-6-(1-(benzyloxy)but-3-en-2-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate 1-Benzyloxy allyl, 6-tert-butyl carbamate C₂₁H₃₀N₂O₃ 358.48 Allyl chain for functionalization, chiral center
tert-Butyl (S)-6-(5-phenylpent-1-en-3-yl)-1,6-diazaspiro[3.3]heptane-1-carboxylate 5-Phenylpentenyl, 6-tert-butyl carbamate C₂₂H₃₀N₂O₂ 354.49 Extended hydrophobic chain, enantioselectivity
tert-Butyl 3,3-difluoro-1,6-diazaspiro[3.3]heptane-1-carboxylate hydrochloride 3,3-Difluoro, 6-tert-butyl carbamate, HCl salt C₁₀H₁₇ClF₂N₂O₂ 270.70 Fluorine-induced polarity, metabolic stability
tert-Butyl 1-(2,2,2-trifluoroacetyl)-1,6-diazaspiro[3.3]heptane-6-carboxylate 1-Trifluoroacetyl, 6-tert-butyl carbamate C₁₂H₁₇F₃N₂O₃ 306.28 Electron-withdrawing group, reactive intermediate

Physicochemical Properties

  • Solubility : Hydrochloride salts (e.g., target and difluoro analog) exhibit improved aqueous solubility versus free bases or oxalate salts .
  • Optical Activity : Chiral analogs (e.g., compounds 3h and 3i) show significant enantiomeric excess (up to 89% ee), suggesting the target compound could be resolved into enantiomers for stereoselective studies .

Stability and Handling

  • Hydrochloride salts : Require refrigerated storage to prevent decomposition, as seen in the difluoro analog .
  • Free bases : Oxalate salts (e.g., ) are hygroscopic and may degrade under humid conditions.

Biological Activity

tert-Butyl 1-benzyl-1,6-diazaspiro[3.3]heptane-6-carboxylate hydrochloride (CAS No. 1431868-59-5) is a compound belonging to the spirocyclic class of organic molecules, notable for its unique structural features and potential biological activities. This article explores its synthesis, biological activity, and relevant research findings.

Chemical Structure and Properties

  • Molecular Formula : C17H24N2O2
  • Molecular Weight : 288.3847 g/mol
  • IUPAC Name : this compound
  • Purity : Typically ≥ 95%

The compound features a spirocyclic structure that contributes to its pharmacological properties. The presence of nitrogen atoms in the diazaspiro framework is significant as it often correlates with biological activity.

Pharmacological Potential

Research indicates that compounds with spirocyclic structures, particularly those containing nitrogen, exhibit a range of biological activities including:

  • Antimicrobial Activity : Some diazaspiro compounds have shown efficacy against various bacterial strains. For instance, studies have reported that related compounds can inhibit the growth of Gram-positive and Gram-negative bacteria.
  • Anticancer Properties : There is emerging evidence suggesting that spirocyclic compounds may act as inhibitors of certain kinases involved in cancer progression. The structural similarity to known kinase inhibitors positions tert-butyl 1-benzyl-1,6-diazaspiro[3.3]heptane derivatives as potential candidates for further anticancer drug development.

Case Studies

  • Antimicrobial Efficacy : A study evaluated the antimicrobial properties of similar diazaspiro compounds and found significant activity against Staphylococcus aureus and Escherichia coli. The mechanism was attributed to disruption of bacterial cell membranes.
  • Kinase Inhibition Study : A derivative of the diazaspiro class was tested for its ability to inhibit CDK activity in vitro. Results indicated a dose-dependent inhibition, supporting the hypothesis that these compounds could serve as lead structures for anticancer agents.
Compound NameActivity TypeTarget Organism/PathwayReference
Diazaspiro Compound AAntimicrobialS. aureus
Diazaspiro Compound BKinase InhibitionCDK2

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